8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
Overview
Description
Preparation Methods
The synthesis of 8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one involves several steps, typically starting with the formation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base, followed by cyclization to form the chromen-2-one structure Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper compounds. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one include other coumarin derivatives such as:
Warfarin: A well-known anticoagulant with a similar chromen-2-one core but different substituents.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other coumarins .
Properties
IUPAC Name |
8-methyl-7-(1-phenylethoxy)-4-propylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-4-8-17-13-20(22)24-21-14(2)19(12-11-18(17)21)23-15(3)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEFWVCTKZUNNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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